1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea
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Overview
Description
1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea is a complex organic compound that features a thiazolidine ring, a furan ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea typically involves multi-step reactions. One common method involves the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2,2-dimethyl-1,3-propanedithiol to form the thiazolidine ring. The final step involves the reaction of the thiazolidine derivative with methyl isocyanate to introduce the urea moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The urea moiety can form hydrogen bonds with biological targets, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Furan derivatives: Compounds with furan rings but different functional groups.
Urea derivatives: Compounds with urea moieties but different ring systems.
Uniqueness
1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea is unique due to its combination of a thiazolidine ring, a furan ring, and a urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C12H16N4O3S2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxy-3-methylurea |
InChI |
InChI=1S/C12H16N4O3S2/c1-12(2)9(16(18)10(17)13-3)15(11(20)21-12)14-7-8-5-4-6-19-8/h4-7,9,18H,1-3H3,(H,13,17)/b14-7+ |
InChI Key |
LLUWLPIEHXDRJH-VGOFMYFVSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC)O)C |
Origin of Product |
United States |
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